molecular formula C20H19N3O3 B280422 1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide

1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No. B280422
M. Wt: 349.4 g/mol
InChI Key: LQOYPBZLMIRUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound used in scientific research. It is a pyrazole derivative and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-Ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 enzyme. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of COX-2 enzyme, and its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The limitations of using this compound in lab experiments include its limited availability and high cost.

Future Directions

There are several future directions for the study of 1-Ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide. Some of these directions include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the potential use of this compound in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Studies on the potential use of this compound in combination with other drugs for the treatment of cancer.
4. Studies on the potential use of this compound in the treatment of other inflammatory diseases.
5. Studies on the potential use of this compound in the development of new drugs with improved therapeutic efficacy.

Synthesis Methods

The synthesis of 1-Ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with ethylamine, followed by the reaction with 3-methyl-1H-pyrazole-4-carboxylic acid and subsequent acylation with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-Ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

1-ethyl-N-(2-methoxydibenzofuran-3-yl)-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-4-23-11-15(12(2)22-23)20(24)21-16-10-18-14(9-19(16)25-3)13-7-5-6-8-17(13)26-18/h5-11H,4H2,1-3H3,(H,21,24)

InChI Key

LQOYPBZLMIRUFW-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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